molecular formula C16H15N7O B7639407 3-[(1-Ethylimidazol-2-yl)methyl]-7-phenylpyrazolo[3,4-d]triazin-4-one

3-[(1-Ethylimidazol-2-yl)methyl]-7-phenylpyrazolo[3,4-d]triazin-4-one

Cat. No. B7639407
M. Wt: 321.34 g/mol
InChI Key: ZQGRWNCOWAZKNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1-Ethylimidazol-2-yl)methyl]-7-phenylpyrazolo[3,4-d]triazin-4-one, also known as EIPT, is a synthetic compound that has been widely used in scientific research. It belongs to the class of pyrazolotriazine compounds and has shown promising results in various applications.

Mechanism of Action

The mechanism of action of 3-[(1-Ethylimidazol-2-yl)methyl]-7-phenylpyrazolo[3,4-d]triazin-4-one is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins that are involved in the development and progression of diseases. It has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK3β), which are involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the aggregation of amyloid-beta peptides in Alzheimer's disease, and improve motor function in Parkinson's disease.

Advantages and Limitations for Lab Experiments

3-[(1-Ethylimidazol-2-yl)methyl]-7-phenylpyrazolo[3,4-d]triazin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and has a long shelf life. However, it has some limitations such as its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the use of 3-[(1-Ethylimidazol-2-yl)methyl]-7-phenylpyrazolo[3,4-d]triazin-4-one in scientific research. One direction is the development of more potent and selective inhibitors of CDK2 and GSK3β. Another direction is the investigation of the potential use of this compound in the treatment of other diseases such as diabetes and cardiovascular diseases. Additionally, the development of novel drug delivery systems for this compound could improve its efficacy and reduce its toxicity.

Synthesis Methods

3-[(1-Ethylimidazol-2-yl)methyl]-7-phenylpyrazolo[3,4-d]triazin-4-one can be synthesized through a multi-step process that involves the reaction of 2-phenyl-2H-pyrazolo[3,4-d]pyrimidin-3-one with 1-ethylimidazole in the presence of a base. The resulting compound is then treated with hydrazine hydrate to obtain this compound.

Scientific Research Applications

3-[(1-Ethylimidazol-2-yl)methyl]-7-phenylpyrazolo[3,4-d]triazin-4-one has been extensively used in scientific research for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

3-[(1-ethylimidazol-2-yl)methyl]-7-phenylpyrazolo[3,4-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N7O/c1-2-21-9-8-17-14(21)11-22-16(24)13-10-18-23(15(13)19-20-22)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGRWNCOWAZKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CN2C(=O)C3=C(N=N2)N(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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